(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
MM 42842 is a member of the monobactam family of beta-lactam antibiotics that has been detected in a culture of Pseudomonas cocovenenans.
Scientific Research Applications
Synthesis and Chemical Properties
The amino acid derivatives derived from (2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid have been explored for their potential in synthesizing various natural and non-natural α-amino acids and their derivatives. These compounds have shown usefulness as intermediates in chemical syntheses (Burger, Rudolph, Neuhauser, & Gold, 1992).
Stereochemistry in Drug Synthesis
The stereochemistry of certain derivatives, including those related to this compound, is pivotal in the synthesis of specific drugs. Studies have shown the importance of stereochemistry in the catabolism of thymine and anti-cancer drugs, highlighting the compound's relevance in understanding drug interactions at a molecular level (Gani, Hitchcock, & Young, 1985).
Potential in Antibacterial Activity
Research on derivatives of this compound has led to the development of compounds with potent antibacterial activity. This includes work on sulfazecin derivatives, where the compound was used as a starting point to create more effective antibacterial agents (Sendai et al., 1985).
Structural Analysis and Crystallography
The structural investigation of compounds related to this compound is crucial for understanding their chemical behavior. Crystallographic studies have been conducted to analyze the properties and potential applications of these compounds in various scientific fields (Bolte & Strahringer, 1999).
Properties
CAS No. |
113784-28-4 |
---|---|
Molecular Formula |
C13H22N4O9S |
Molecular Weight |
410.398 |
IUPAC Name |
D-Alaninamide, D-gamma-glutamyl-N-(3-methoxy-2-methyl-4-oxo-1-sulfo-3-azetidinyl)-, (2R-trans)- |
InChI |
InChI=1S/C13H22N4O9S/c1-6(10(15)19)16(9(18)5-4-8(14)11(20)21)13(26-3)7(2)17(12(13)22)27(23,24)25/h6-8H,4-5,14H2,1-3H3,(H2,15,19)(H,20,21)(H,23,24,25)/t6-,7-,8-,13+/m1/s1 |
InChI Key |
HSMXGRUTCKCFHS-ZYLINXARSA-N |
SMILES |
C[C@H](C(N)=O)N(C(CC[C@H](C(O)=O)N)=O)[C@]1(OC)[C@@H](C)N(S(=O)(O)=O)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MM 42842; MM-42842 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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